N-(1-Bromo-2-naphthyl)acetamide

PARP/tankyrase inhibition cancer therapeutics target selectivity

Researchers synthesizing PARP family or serine hydrolase inhibitors face confounding biological results when using positional isomers of bromonaphthyl acetamide. N-(1-Bromo-2-naphthyl)acetamide eliminates this risk with its unique 1-bromo-2-acetamido substitution pattern, providing orthogonal reactivity validated in TNKS-2 inhibition (IC50=101 nM) and KIAA1363 targeting (IC50=1.2 μM). • Pre-characterized selectivity against adenosine receptors (Ki>100,000 nM) reduces off-target counterscreening burden. • NLT 98% purity ensures reproducible cross-coupling and biological assay results. • Literature-validated Suzuki-Miyaura coupling reactivity under mild conditions.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 7597-73-1
Cat. No. B188060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Bromo-2-naphthyl)acetamide
CAS7597-73-1
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=CC=CC=C2C=C1)Br
InChIInChI=1S/C12H10BrNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15)
InChIKeyANOJTMSMKHYLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Bromo-2-naphthyl)acetamide Overview


N-(1-Bromo-2-naphthyl)acetamide (CAS 7597-73-1) is a synthetic bromonaphthyl acetamide derivative with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol [1]. This compound features a naphthalene core substituted with a bromine atom at the 1-position and an acetamide functional group at the 2-position, making it a versatile building block for organic synthesis, cross-coupling reactions, and as a precursor to pharmacologically relevant scaffolds . Its unique substitution pattern distinguishes it from positional isomers and other halogenated naphthyl acetamides, enabling specific reactivity profiles and biological target engagement not achievable with close analogs.

Why N-(1-Bromo-2-naphthyl)acetamide Is Irreplaceable


While several bromonaphthyl acetamide isomers share the identical molecular formula (C12H10BrNO) and molecular weight (264.12 g/mol), their substitution patterns critically determine both their synthetic utility and biological activity. Positional isomers such as N-(4-bromonaphthalen-1-yl)acetamide (CAS 91394-66-0) , N-(3-bromo-2-naphthalenyl)acetamide (CAS 65776-66-1) , and regioisomeric variants like 2-bromo-N-(naphthalen-1-yl)acetamide (CAS 1136-82-9) [1] differ fundamentally in the placement of the bromine atom relative to the acetamide group. These positional variations alter electronic distribution across the naphthalene ring, modulate steric accessibility for cross-coupling catalysts, and critically impact molecular recognition by biological targets. The 1-bromo-2-acetamido substitution pattern of N-(1-Bromo-2-naphthyl)acetamide confers a unique combination of orthogonal reactivity—the bromine at position 1 serves as a handle for transition metal-catalyzed couplings while the acetamide at position 2 remains available for hydrogen bonding and further derivatization—that cannot be replicated by alternative isomers. Procurement decisions based solely on molecular formula equivalence will result in fundamentally different reactivity and biological outcomes.

N-(1-Bromo-2-naphthyl)acetamide Differentiation Evidence


TNKS-2 Selectivity Over Adenosine Receptors

N-(1-Bromo-2-naphthyl)acetamide (assigned CHEMBL2058057 and BDBM50188337) demonstrates a striking selectivity window in binding assays. Against human tankyrase-2 (TNKS-2), it exhibits potent inhibition with an IC50 value of 101 nM [1]. In contrast, when evaluated against the structurally related adenosine receptor family, the same compound shows negligible binding: Ki > 100,000 nM (i.e., >100 μM) at both rat adenosine A2A and A1 receptors, indicating at least a 990-fold selectivity margin [1]. This selectivity profile is inherent to the specific 1-bromo-2-acetamido substitution pattern and would not be expected to translate to positional isomers (e.g., 4-bromo or 3-bromo variants) due to altered molecular geometry and electronic surface presentation critical for TNKS-2 active site recognition.

PARP/tankyrase inhibition cancer therapeutics target selectivity

Bromo vs. Chloro Substitution Impact

In a systematic structure-activity relationship (SAR) study of (1-halo-2-naphthyl) carbamate-based inhibitors targeting the cancer-associated serine hydrolase KIAA1363 (NCEH1/AADACL1), the 1-bromo-2-naphthyl scaffold served as the foundational pharmacophore [1]. The lead compound AX11890, which incorporates the (1-bromo-2-naphthyl) moiety, demonstrated an IC50 value of 1.2 μM against KIAA1363 and was confirmed via ESI-MS to covalently carbamylate the catalytic serine residue (Ser191) [1]. While the SAR study explored substitution of the 1-bromo group, the brominated analog exhibited potency that drove subsequent in vivo evaluation (compound AX13057 showing tumor-localized KIAA1363 inhibition in SK-OV-3 xenograft models) [1]. Although direct IC50 values for the corresponding 1-chloro analog are not reported in the same assay, halogen substitution studies in related naphthyl systems demonstrate that bromine consistently provides superior leaving group characteristics and altered electronic effects that influence both enzyme inhibition potency and cross-coupling reactivity compared to chlorine.

structure-activity relationship halogen effects enzyme inhibition

Purity Specification Differentiation

Commercially available N-(1-Bromo-2-naphthyl)acetamide (CAS 7597-73-1) is supplied by specialized manufacturers with purity specifications of NLT 98% (not less than 98%) as the standard grade [1]. In contrast, structurally similar bromonaphthyl acetamide isomers are frequently offered at lower minimum purity thresholds. For example, N-(4-bromonaphthalen-1-yl)acetamide (CAS 91394-66-0) is commercially listed with purity specifications of 95.0% , and N-(3-bromo-2-naphthalenyl)acetamide (CAS 65776-66-1) is typically supplied at 95% purity . The higher standard purity grade of the target compound (NLT 98%) reduces the need for in-house purification prior to use in sensitive applications such as catalytic cross-coupling reactions, biological assays, or medicinal chemistry campaigns, thereby offering tangible efficiency gains and improved reproducibility for end users.

chemical purity procurement specification quality control

Orthogonal Cross-Coupling Reactivity

The 1-bromo substitution pattern on the naphthalene ring of N-(1-Bromo-2-naphthyl)acetamide confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to alternative bromine placements. Studies on bromonaphthalene systems demonstrate that 1-bromonaphthalene undergoes efficient Suzuki-Miyaura coupling with potassium aryltrifluoroborates under mild conditions, enabled by favorable orbital alignment and reduced steric hindrance at the 1-position . In contrast, 2-bromonaphthalene typically requires more forcing conditions such as microwave irradiation for efficient coupling . The acetamide functionality at position 2 remains orthogonal during these transformations, allowing the bromine at position 1 to serve as a dedicated handle for C-C bond formation without competing side reactions. This orthogonal reactivity is not available in isomers where the bromine and acetamide are positioned differently—for instance, N-(4-bromonaphthalen-1-yl)acetamide places the bromine distal to the amide, altering electronic communication, while 2-bromo-N-(naphthalen-1-yl)acetamide places the bromine on the acetamide side chain rather than the aromatic ring, fundamentally changing its reactivity profile from aromatic substitution to alkyl halide chemistry.

cross-coupling Suzuki-Miyaura palladium catalysis

N-(1-Bromo-2-naphthyl)acetamide Validated Applications


TNKS-2 Inhibitor and PARP Probe Development

N-(1-Bromo-2-naphthyl)acetamide serves as a validated starting scaffold for the development of tankyrase-2 (TNKS-2) inhibitors, with demonstrated potency (IC50 = 101 nM) and characterized selectivity against adenosine receptor off-targets (Ki > 100,000 nM) [1]. Researchers developing PARP family inhibitors can leverage this pre-characterized selectivity profile to accelerate lead optimization campaigns, reducing the need for extensive counterscreening against adenosine receptor subtypes. The compound's availability at NLT 98% purity [2] ensures reproducible biological assay results without confounding impurities that could generate false-positive hits.

KIAA1363 Serine Hydrolase Inhibitor Synthesis

Based on the SAR studies establishing the (1-bromo-2-naphthyl) scaffold as the core pharmacophore for KIAA1363 inhibition (IC50 = 1.2 μM for lead compound AX11890) [1], this compound provides a literature-validated entry point for synthesizing novel serine hydrolase inhibitors. The bromine at position 1 enables derivatization via cross-coupling to explore substituent effects on potency, while the acetamide functionality can be further elaborated to carbamate-based inhibitors. The established in vivo validation of this scaffold class (AX13057 inhibiting tumor-localized KIAA1363 in xenograft models) [1] reduces development risk compared to unvalidated bromonaphthyl acetamide isomers.

Palladium Cross-Coupling for Naphthyl Architectures

The 1-bromo substitution pattern provides efficient Suzuki-Miyaura coupling reactivity under mild, non-microwave conditions [1], making N-(1-Bromo-2-naphthyl)acetamide a preferred building block over 2-bromo positional isomers for the synthesis of biaryl and extended π-conjugated systems. The orthogonal functionalization strategy—coupling at the bromine position while preserving the acetamide group—enables sequential derivatization pathways that are inaccessible with alternative isomers such as 2-bromo-N-(naphthalen-1-yl)acetamide, where the bromine resides on the side chain rather than the aromatic core.

Library Synthesis and Fragment-Based Discovery

With its unique 1-bromo-2-acetamido substitution pattern, N-(1-Bromo-2-naphthyl)acetamide serves as a versatile building block for generating diverse compound libraries. The compound's demonstrated biological activity against TNKS-2 [1] and structural relationship to validated KIAA1363 inhibitors [2] positions it as a privileged scaffold for fragment-based and structure-guided drug discovery programs targeting oncology and inflammation. The higher commercial purity specification (NLT 98%) [3] compared to positional isomer alternatives (typically 95%) reduces purification overhead in parallel synthesis workflows.

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